2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Overview
Description
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a 4-methoxybenzyl group
Preparation Methods
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where the 4-chlorophenyl group is introduced to the pyridazine ring.
Attachment of the 4-methoxybenzyl group: This can be done through a nucleophilic substitution reaction where the 4-methoxybenzyl group is attached to the acetamide moiety.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where different substituents can replace existing groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacologically active compound, possibly targeting specific enzymes or receptors.
Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide include other pyridazine derivatives with different substituents. These compounds can be compared based on their chemical structure, reactivity, and potential applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer unique properties and applications.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-17-8-2-14(3-9-17)12-22-19(25)13-24-20(26)11-10-18(23-24)15-4-6-16(21)7-5-15/h2-11H,12-13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVRHMZNQHVKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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